1-(Trimethylsilyl)azepane-2-thione
Description
The compound 1-(Trimethylsilyl)azepane-2-thione is a fascinating molecule for chemists, combining a seven-membered nitrogen-containing ring with a reactive organosilicon group and a thione functionality. Its structure suggests a range of potential applications and reactivity patterns that are of significant interest in contemporary synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138207-31-5 |
|---|---|
Molecular Formula |
C9H19NSSi |
Molecular Weight |
201.41 g/mol |
IUPAC Name |
1-trimethylsilylazepane-2-thione |
InChI |
InChI=1S/C9H19NSSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3 |
InChI Key |
AOMXEGNJTMBXSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCCCCC1=S |
Origin of Product |
United States |
Synthetic Methodologies for the Azepane Core
Cyclization and Annulation Strategies for Seven-Membered N-Heterocycles
The formation of the azepane ring is often achieved through cyclization and annulation reactions, where an acyclic precursor is induced to form the seven-membered ring.
A powerful method for the synthesis of fused azepine derivatives involves a sequence of reactions catalyzed by rhodium(II) complexes. nih.govuva.es This strategy utilizes 1-sulfonyl-1,2,3-triazoles that have a tethered diene. The process is initiated by the rhodium(II)-catalyzed decomposition of the triazole to form an α-imino rhodium(II) carbenoid intermediate. This intermediate then undergoes an intramolecular cyclopropanation with the tethered diene. uva.es The resulting transient 1-imino-2-vinylcyclopropane rapidly undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, known as a 1-aza-Cope rearrangement, to yield the fused dihydroazepine product in moderate to excellent yields. uva.es This reaction cascade demonstrates high efficiency and can be performed on a gram scale. uva.es
| Catalyst | Reactant | Key Intermediate | Product | Ref. |
| Rhodium(II) acetate | 1-Sulfonyl-1,2,3-triazole with tethered diene | α-Imino rhodium(II) carbenoid | Fused dihydroazepine | uva.es |
| Catalyst | Reactants | Key Feature | Product | Ref. |
| Indium(III) chloride | Allylsilyl amine, Aldehyde | Selective for azepane formation | trans-Azepane | wikipedia.orgrsc.org |
| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) | Allylsilyl amine, Aldehyde | Leads to tetrahydropyran (B127337) formation | Tetrahydropyran | wikipedia.orgrsc.org |
More recently, a method for synthesizing tetrahydroazepines through a silyl (B83357) aza-Prins cyclization mediated by iron(III) salts has been developed. nih.govucm.es This approach combines the aza-Prins cyclization with a Peterson-type elimination, forming a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. nih.govucm.es
Zirconium-mediated coupling reactions have been established as a viable method for the synthesis of various substituted heterocyclic compounds. While direct zirconium-mediated routes to simple azepanes are less commonly reported, related methodologies for other heterocycles suggest the potential for such applications. For example, zirconium-mediated coupling has been successfully used to synthesize substituted thiophene-fused acenes, demonstrating the versatility of this approach in creating complex cyclic systems. pku.edu.cn This type of methodology could potentially be adapted for the construction of the azepane ring.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various ring systems under mild conditions. One notable application is the asymmetric aza-pinacol cyclization for the synthesis of cyclic syn-1,2-amino alcohol derivatives. This reaction involves the reductive coupling of ketones and hydrazones, proceeding through neutral ketyl radical intermediates. These intermediates are generated via a concerted proton-coupled electron transfer (PCET) event, which is mediated by a chiral phosphoric acid catalyst and a photoredox catalyst such as Ir(ppy)₂(dtbpy)PF₆. The chiral catalyst environment allows for high diastereo- and enantioselectivity in the resulting cyclized products.
In a different approach, a strategy for preparing complex azepanes from simple nitroarenes has been developed using photochemical dearomative ring expansion. nih.gov This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane in two steps.
| Catalysis Type | Reactants | Key Features | Product Type | Ref. |
| Photoredox/Chiral Acid | Ketones, Hydrazones | Concerted PCET, high enantioselectivity | Cyclic syn-1,2-amino alcohols | |
| Photochemical | Nitroarenes | Blue light mediation, dearomative ring expansion | Complex azepanes |
The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be used to construct a wide variety of carbocyclic and heterocyclic ring systems, including azepanes. This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. The intramolecular nature of the reaction often allows for high regioselectivity. The use of chiral palladium complexes can also lead to the formation of enantiomerically enriched products. The versatility and functional group tolerance of the intramolecular Heck reaction make it a valuable tool in the synthesis of complex molecules.
Traditional acid-mediated and base-promoted cyclizations remain important strategies for the synthesis of the azepane core. An example of an acid-catalyzed cyclization is the unprecedented formation of a benzoazepine from a camphor-derived N-formylenamine. Base-promoted cyclizations are also prevalent. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been used in the synthesis of azepine derivatives. In one instance, the reaction of DBU with ketenimines can lead to tricyclic azepine derivatives.
Dearomative Ring Expansion of Nitroarenes
A novel and efficient strategy for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of readily available nitroarenes. thieme-connect.commanchester.ac.uknih.gov This photochemical process utilizes blue light to convert the nitro group into a singlet nitrene at room temperature. researchgate.netmanchester.ac.uk The subsequent transformation of the six-membered benzenoid framework into a seven-membered azepine ring system is followed by hydrogenolysis to yield the saturated azepane. researchgate.netmanchester.ac.uknih.gov
The mechanism of this reaction involves several key steps. The photo-illumination of a nitroarene in the presence of a phosphite (B83602) and diethylamine (B46881) generates a singlet nitrene. This is followed by insertion into a C-H bond, an electrocyclic ring opening, and a 1,3-hydride shift to form the azepine intermediate. thieme-connect.com Subsequent hydrogenation of the azepine affords the desired substituted azepane. thieme-connect.com This two-step process has been successfully applied to the synthesis of various azepane analogues of known piperidine-containing drugs. manchester.ac.uknih.gov
Table 1: Dearomative Ring Expansion of Nitroarenes
| Starting Material | Conditions | Product | Key Features |
|---|
Ring Expansion Techniques for Azepane Scaffolds
Ring expansion reactions are a powerful tool for the synthesis of azepanes from smaller, more readily available cyclic precursors. These methods often involve thermal or photochemical rearrangements.
Thermal and photochemical rearrangements of smaller ring systems can lead to the formation of azepines, which can then be reduced to azepanes. For instance, the valence photoisomerization of 1-ethoxycarbonyl-1H-azepine can be driven by sunlight or laser emission and can be reversed thermally. dtic.mil The thermal rearrangement of 1-substituted 1H-azepines can also lead to the formation of 6-aminofulvene derivatives. rsc.org
A notable photochemical rearrangement is the conversion of N-vinylpyrrolidinones to azepin-4-ones. nih.gov This transformation, which can be considered a formal [5+2] cycloaddition, provides a two-step route to densely functionalized azepane derivatives from readily available pyrrolidinones and aldehydes. nih.gov
The synthesis of azepanes from five- and six-membered heterocyclic precursors is a common strategy. Computational studies have highlighted the importance of five- and six-membered azaheterocycles in bioactive molecules, making their expansion to the less-explored azepane scaffold a valuable endeavor. mdpi.com For example, aza-arenes such as pyrrole, indole, pyridine (B92270), and quinoline (B57606) are prominent in medicinal chemistry. mdpi.com
An intramolecular 1,3-dipolar azide-alkyne cycloaddition strategy has been reported for the synthesis of quinoline-fused triazolo-azepine derivatives, demonstrating the construction of both five- and seven-membered rings in a single process. rsc.org This method has the advantage of not requiring a metal catalyst. rsc.org
Table 2: Ring Expansion Techniques for Azepane Synthesis
| Precursor Type | Reaction Type | Product |
|---|---|---|
| N-vinylpyrrolidinone | Photochemical Rearrangement | Azepin-4-one nih.gov |
| 1-Substituted 1H-azepine | Thermal Rearrangement | 6-Aminofulvene derivative rsc.org |
Multi-Component Reactions (MCRs) for Azepane Construction
Multi-component reactions (MCRs), where three or more starting materials react to form a single product, offer an efficient approach to complex molecules like azepanes. mdpi.com MCRs are advantageous due to their high atom economy and the ability to generate molecular diversity. mdpi.com
While specific MCRs for the direct synthesis of the simple azepane ring are less common, the principles of MCRs have been applied to construct fused azepine systems. For instance, a pseudo three-component reaction of 3-amino-4-hydroxycoumarin with two equivalents of acetophenone (B1666503) has been used to construct coumarin-annulated azepines. rsc.org Similarly, consecutive Betti/Bargellini multicomponent reactions have been employed to synthesize naphtho[1,2-f] thieme-connect.comnih.govoxazepine scaffolds. chemicalpapers.com These examples showcase the potential of MCRs in building complex molecules containing a seven-membered nitrogen heterocycle.
Thionation of Precursor Carbonyl Compounds (e.g., Lactams)
The most common approach to synthesizing thiolactams is the thionation of the corresponding lactam. This involves treating the lactam with a thionating agent, which facilitates the oxygen-sulfur exchange. The precursor for 1-(trimethylsilyl)azepane-2-thione would be N-(trimethylsilyl)caprolactam. The presence of the N-silyl group can influence the reactivity of the lactam, but the general principles of thionation apply.
Lawesson's Reagent (LR) is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including amides and lactams. organic-chemistry.orgresearchgate.netnih.gov It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because the reactions can typically be carried out under milder conditions and often result in higher yields. organic-chemistry.org
The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the lactam to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion that forms a highly stable P=O bond, yielding the desired thiolactam. organic-chemistry.orgnih.gov
For the synthesis of this compound, the N-(trimethylsilyl)caprolactam would be heated with Lawesson's Reagent in an inert solvent like toluene (B28343) or xylene. The reaction's progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Studies on the thionation of various lactams, including bicyclic β-lactams like cephalosporins and penicillins, have shown that reaction conditions such as temperature and reaction time are critical and can be substrate-dependent. arkat-usa.org While cephalosporins can be thionated in high yields (70-98%), penicillins are less reactive. arkat-usa.org This highlights the need for optimization for each specific lactam substrate.
While Lawesson's Reagent is popular, several other thionating agents can be employed for the conversion of lactams to thiolactams. The choice of reagent can depend on factors like substrate compatibility, reaction conditions, and desired yield.
Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating agent. researchgate.net However, it often requires higher reaction temperatures and may lead to the formation of byproducts. organic-chemistry.org To improve its efficacy and handling, P₄S₁₀ is sometimes used in combination with other reagents or supported on solid materials like silica (B1680970) gel, which can lead to significantly reduced reaction times and good to excellent yields for the thionation of β-lactams. researchgate.net
Davy Reagents and Heimgartner's Reagent: These are alternative organophosphorus-sulfur reagents that offer different reactivity profiles and may be advantageous in specific cases. researchgate.net
Hexamethyldisilathiane ((TMS)₂S): This reagent serves as a source of "naked" sulfur and can be used for the thionation of amides and lactams. researchgate.netacs.org Given the silyl nature of the target compound, using a silicon-based reagent might offer compatibility advantages.
Below is a table comparing some common thionating reagents:
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
| Lawesson's Reagent | Toluene or Xylene, reflux | Mild, high yields, fewer byproducts | Can be expensive | organic-chemistry.org, researchgate.net |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, often in pyridine or CS₂ | Powerful, inexpensive | Harsh conditions, potential for byproducts | organic-chemistry.org, researchgate.net |
| P₄S₁₀/SiO₂ | Toluene, reflux | Milder than P₄S₁₀ alone, improved yields | Requires preparation of the supported reagent | researchgate.net |
| Hexamethyldisilathiane ((TMS)₂S) | Toluene, reflux with a catalyst (e.g., TMSOTf) | Silicon-based, potentially cleaner | Can be less reactive than phosphorus-based reagents | researchgate.net, acs.org |
Direct Synthesis Routes Incorporating Sulfur
Instead of converting a pre-existing lactam, it is also possible to construct the azepane-2-thione ring through cyclization reactions that directly incorporate a sulfur atom.
Isothiocyanates are versatile building blocks in the synthesis of sulfur-containing heterocycles. researchgate.netrsc.org A plausible route to an azepane-2-thione derivative could involve an intramolecular cyclization of a precursor containing both an amine and an isothiocyanate group. For instance, a 6-aminoalkyl isothiocyanate could potentially cyclize to form the seven-membered thiolactam ring.
Recent advancements have focused on the efficient synthesis of isothiocyanates from primary amines and carbon disulfide, utilizing various mediating agents like tosyl chloride or electrochemical methods. organic-chemistry.org The synthesis of 1,3,5-triazepane-2,4-dithione has been reported via the cyclization of 1-(2-isothiocyanatoethyl)thiourea, which is formed from ethylenebisisothiocyanate, demonstrating the viability of using isothiocyanate precursors for seven-membered ring formation. mdpi.com
Carbon disulfide (CS₂) is a fundamental C1 synthon for creating thiocarbonyl groups. researchgate.net It can react with amines to form dithiocarbamates, which are key intermediates in the synthesis of isothiocyanates and other sulfur compounds. organic-chemistry.orgbohrium.com A potential direct synthesis of the azepane-2-thione ring could involve the reaction of a diamine or an amino acid derivative with carbon disulfide under conditions that promote cyclization. For example, high yields of aryl isothiocyanates can be obtained from the reaction of specific aminide 1,3-dipoles with carbon disulfide. rsc.org While not a direct route to the target thiolactam, it shows the utility of CS₂ in forming C=S bonds from amine precursors.
Functional Group Transformations of Sulfur-Containing Precursors
The synthesis of this compound could also be envisioned through the modification of other sulfur-containing precursors. researchgate.netorganic-chemistry.org This could involve reactions that transform a different sulfur functionality into the required thione. For example, a precursor with a thioester or dithiocarboxylate group at the appropriate position could be cyclized with an N-silylated amine to form the target molecule.
Another possibility is the silylation of a pre-formed thiolactam. If azepane-2-thione is available, it could be N-silylated by reaction with a suitable silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base, or with a more reactive silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole. The reactivity of N-silylamines and their use in catalysis and synthesis is a well-developed field, and these methods are generally efficient for introducing a trimethylsilyl group onto a nitrogen atom. rsc.org The trimethylsilyl group can also be readily substituted in subsequent reactions, making it a useful protecting or activating group. researchgate.net
An in-depth examination of the chemical compound this compound is presented in this article, with a singular focus on the strategies for the installation and modification of its 2-thione moiety.
Strategies for the Installation and Modification of the 2 Thione Moiety
Modification of the Thiocarbonyl Group
The transformation of a carbonyl group into a thiocarbonyl group is a fundamental reaction in organic sulfur chemistry. beilstein-journals.org This conversion is most commonly achieved through thionation reactions, where a carbonyl compound is treated with a sulfur-transfer agent. The most widely used and versatile reagent for this purpose is Lawesson's reagent (LR). beilstein-journals.orgnih.govnih.gov LR is known for being a mild and convenient thionating agent for a variety of carbonyl compounds, including ketones, esters, amides, and lactams, to produce the corresponding thiocarbonyl compounds in good yields. nih.govorganic-chemistry.org The reaction with LR is often more efficient than with other reagents like phosphorus pentasulfide (P₄S₁₀), which typically requires higher temperatures. organic-chemistry.org
The mechanism of thionation using Lawesson's reagent is believed to proceed through a more reactive dithiophosphine ylide, which is in equilibrium with the LR dimer in solution. nih.gov This reactive species interacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. nih.govmdpi.com The driving force for the reaction is the subsequent cycloreversion step, which results in the formation of a stable phosphorus-oxygen double bond, a process analogous to a part of the Wittig reaction mechanism. nih.govorganic-chemistry.org The general reactivity order for thionation with Lawesson's reagent is typically ketones, amides, lactones, and lactams being more reactive than esters. nih.gov
Beyond the direct thionation of carbonyls, other interconversions involving sulfur compounds can be relevant to the synthesis and modification of thiocarbonyls. For instance, sulfur abstraction from thioesters has been demonstrated as a mild method for forming carbon-carbon bonds and producing 1,3-dicarbonyl compounds, which can be seen as an indirect interconversion route. researchgate.net
More complex interconversions have also been reported. For example, α-pyrones can be converted to the corresponding pyrane-2-thiones using Lawesson's reagent. These can then be rearranged to thiopyrane-2-ones using sodium hydrosulfide (B80085) (NaSH). A subsequent thionation with Lawesson's reagent can then yield the dithione. researchgate.net This sequence highlights the potential for multiple interconversions around the thiocarbonyl functional group.
A summary of common thionation reagents for the conversion of carbonyls to thiocarbonyls is presented in the table below.
| Reagent | Substrate Examples | Conditions | Notes |
| Lawesson's Reagent (LR) | Ketones, Amides, Lactams, Esters | Typically refluxing in a solvent like toluene (B28343) or xylene. beilstein-journals.orgarkat-usa.org | A mild and versatile reagent; the reaction rate is generally faster for amides and ketones than for esters. nih.govorganic-chemistry.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Ketones, Amides | Often requires higher reaction temperatures compared to Lawesson's reagent. organic-chemistry.orgresearchgate.net | A classic thionating agent, also known as Berzelius reagent. researchgate.net |
| Sulfur and Chloroform | Amines (to form thiocarbamides) | Used with a base; provides a thiocarbonyl surrogate. organic-chemistry.org | An alternative method that avoids hazardous reagents like thiophosgene. organic-chemistry.org |
These interconversions are crucial for the synthesis of thiocarbonyl-containing heterocycles and other sulfur-containing molecules. The choice of reagent and reaction conditions allows for selective transformations within a molecule, providing access to a diverse range of thio-functionalized compounds. organic-chemistry.org
Incorporation and Reactivity of the Trimethylsilyl Group
Silylation Protocols for Nitrogen and Sulfur Centers
Azepane-2-thione, a cyclic thioamide, possesses two potential sites for silylation: the nitrogen atom and the sulfur atom, the latter via its thiol tautomer, 2,3,4,5,6,7-hexahydro-1H-azepine-2-thiol. The choice of silylating agent and reaction conditions can influence the position of silylation.
The trimethylsilylation of active hydrogen-containing functional groups, such as those in amides and thioamides, is a widely employed technique in organic synthesis. cfsilicones.com Two of the most common reagents for this purpose are trimethylsilyl (B98337) chloride (TMSCl) and N,O-Bis(trimethylsilyl)acetamide (BSA). wikipedia.orgchemicalbook.com
Trimethylsilyl Chloride (TMSCl): TMSCl is a powerful and cost-effective silylating agent. aurechem.com Its reaction with substrates containing N-H or S-H bonds typically requires the presence of a base, such as triethylamine or pyridine (B92270). gelest.comstudy.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the silylated product. aurechem.comwikipedia.orgchemeurope.com The high reactivity of the Si-Cl bond allows for the rapid conversion of functional groups into their corresponding trimethylsilyl derivatives. aurechem.com
N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is a highly effective and versatile silylating reagent known for its strong silylating potential. sigmaaldrich.comdshs-koeln.de It can silylate a wide range of functional groups, including amides and amines, under mild and neutral conditions. chemicalbook.comsigmaaldrich.com A significant advantage of BSA is that its byproducts, N-(trimethylsilyl)acetamide and acetamide, are neutral and volatile, simplifying reaction workup and product purification. chemicalbook.comsigmaaldrich.com BSA can often be used as both the reagent and the solvent. dshs-koeln.de Its reactivity can be further enhanced by the addition of a catalyst like TMSCl or by using a polar solvent such as dimethylformamide (DMF). sigmaaldrich.com
| Reagent | Typical Conditions | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Trimethylsilyl Chloride (TMSCl) | Requires a base (e.g., triethylamine, pyridine) gelest.comstudy.com | HCl (neutralized by base to form a salt) aurechem.com | High reactivity, cost-effective aurechem.com | Generates corrosive HCl, requires stoichiometric base gelest.com |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Mild, neutral conditions; can be used neat or with a solvent sigmaaldrich.comdshs-koeln.de | N-(trimethylsilyl)acetamide, Acetamide sigmaaldrich.com | Neutral, volatile byproducts; high silylating power; mild conditions chemicalbook.com | Extremely moisture-sensitive chemicalbook.com |
The thioamide functional group of azepane-2-thione can lead to either N-silylation or S-silylation. The outcome is governed by factors such as the reaction conditions, the nature of the silylating agent, and whether the reaction is under kinetic or thermodynamic control.
N-Silylation: This pathway yields the thermodynamically more stable 1-(trimethylsilyl)azepane-2-thione. The formation of the Si-N bond is often favored under equilibrium conditions.
S-Silylation: This pathway produces the silyl (B83357) thioimidate isomer, 2-(trimethylsilylthio)-3,4,5,6-tetrahydro-2H-azepine. The sulfur atom in a thioamide is generally more nucleophilic than the nitrogen atom, suggesting that S-silylation may be the kinetically favored process. researchgate.net For instance, the reaction of thiol acids with BSA proceeds via an initial S-silylation. researchgate.net
Achieving selective silylation at either the nitrogen or sulfur center is crucial for directing subsequent synthetic transformations. While specific studies on azepane-2-thione are limited, strategies developed for other thioamides, such as careful selection of base and temperature, could be applied to control the regioselectivity of this reaction.
Reactivity of the Trimethylsilyl-Nitrogen and Trimethylsilyl-Sulfur Bonds
The utility of silylated compounds in synthesis is intrinsically linked to the reactivity of the bonds formed between silicon and the heteroatoms. Both the Si-N and Si-S bonds are polar and relatively labile, particularly towards hydrolysis. chemicalbook.com
The Si-N bond in N-silylated amides and lactams is susceptible to cleavage by nucleophiles and protic sources, which is the basis for its use as a protecting group. wikipedia.orgrsc.org The reactivity of this bond allows for transformations where the N-silyl group acts as a precursor to a free amine, which is revealed in the final step of a reaction sequence. semanticscholar.orgrsc.org Transsilylation reactions, where the TMS group is transferred from the nitrogen of one molecule to a heteroatom of another, are also a characteristic feature of their chemistry. bgu.ac.il
The Si-S bond is also readily cleaved. In reactions involving S-silylated intermediates, the elimination of a stable species like trimethylsilanethiol can be a powerful thermodynamic driving force for amide bond formation. researchgate.net The relative weakness of the C=S bond compared to the C=O bond, and the ability of sulfur to stabilize adjacent charges, means that thiocarbonyl compounds and their silylated derivatives often exhibit reactivity that is more facile than their oxygen-containing counterparts. researchgate.net
Nucleophilic Attack on Silicon in Organosilicon-Nitrogen Systems
The silicon atom in the trimethylsilyl group of this compound is electrophilic due to the polarization of the Si-N bond, making it a target for nucleophiles. The interaction of N-trimethylsilyl-amides and -lactams with certain electrophiles can initiate with a transsilylation, where a nucleophilic attack on the silicon atom leads to the transfer of the TMS group. The reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane, for instance, begins with a transsilylation step. bgu.ac.il This initial nucleophilic attack on the silicon of the TMS group results in the formation of trimethylsilyl chloride and the corresponding N-[dimethyl(chloromethyl)silyl]amide or -lactam. This highlights the susceptibility of the silicon atom in such systems to nucleophilic attack, which serves as an initial step for further transformations.
Cleavage Reactions Involving TMS-Heteroatom Bonds (e.g., with TMSI)
The N-Si bond in this compound can be readily cleaved under specific conditions. Trimethyliodosilane (TMSI) is a particularly effective reagent for the cleavage of ethers, esters, and silyl-protected functional groups. TMSI reacts with silyl ethers to form iodoalkanes and trimethylsilyl ethers, and it can similarly be used to deprotect silyl-amines and -amides. The high reactivity of TMSI makes it a useful tool for removing the trimethylsilyl protecting group under relatively mild conditions, which can be advantageous in multi-step organic synthesis.
Chemical Reactivity and Transformations of 1 Trimethylsilyl Azepane 2 Thione
Reactions at the Azepane Ring System
The reactivity of the azepane ring in 1-(trimethylsilyl)azepane-2-thione is largely dictated by the nature of the N-Si bond and the inherent properties of the seven-membered lactam structure.
Direct electrophilic or nucleophilic attack on the carbon atoms of the azepane ring is not a commonly observed reaction pathway under standard conditions. The ring carbons are saturated and generally unreactive towards electrophiles. While the carbonyl group in a standard lactam can be susceptible to nucleophilic attack, the thione group in this compound behaves differently. Nucleophilic attack is more likely to occur at the thiocarbonyl carbon, but reactions at the sulfur atom are generally more favorable.
The trimethylsilyl (B98337) group on the nitrogen atom is a key feature influencing its derivatization. The N-Si bond is susceptible to cleavage, allowing for the replacement of the trimethylsilyl group with other substituents. This process, often referred to as desilylation-functionalization, provides a route to a variety of N-substituted azepane-2-thiones.
The reaction of N-trimethylsilyl derivatives of amides and imides with alkyl sulfonates can lead to the corresponding N-alkyl derivatives researchgate.net. By analogy, this compound is expected to react with various electrophiles upon cleavage of the N-Si bond. This can be achieved with a range of reagents, as detailed in the table below.
Table 1: Potential Reagents for N-Derivatization of Azepane-2-thione via Desilylation
| Reagent Class | Specific Example | Expected Product |
| Alkyl Halides | Methyl iodide (CH₃I) | 1-Methylazepane-2-thione |
| Acyl Halides | Acetyl chloride (CH₃COCl) | 1-Acetylazepane-2-thione |
| Sulfonyl Halides | Tosyl chloride (TsCl) | 1-Tosylazepane-2-thione |
The general transformation can be represented as follows:
R-X + this compound → 1-R-azepane-2-thione + (CH₃)₃Si-X
Where R-X is an alkylating, acylating, or sulfonylating agent.
Direct functionalization of the ring carbon atoms of this compound is challenging and not a well-documented area of its chemistry. The saturated nature of the carbon backbone makes it resistant to many common transformations without the introduction of activating groups.
Transformations of the 2-Thione Functionality
The thiocarbonyl group is the most reactive site in the molecule for a variety of transformations, including reactions at the sulfur atom and oxidation.
The sulfur atom of the thiocarbonyl group is nucleophilic and readily reacts with electrophiles such as alkyl and acyl halides. This results in the formation of S-alkylated or S-acylated products, which are thioimidates. Thiols and thiolates are known to be excellent nucleophiles, and the thione tautomer of a thiolactam exhibits similar reactivity chemistrysteps.comyoutube.comyoutube.com.
The general reaction for S-alkylation can be depicted as:
R-X + this compound → [S-Alkyl-1-(trimethylsilyl)azepane-2-iminium halide]
These resulting iminium salts can then be used in further synthetic steps.
Table 2: Representative Reagents for S-Alkylation and S-Acylation
| Reagent Type | Example | Product Type |
| Alkyl Halide | Benzyl bromide | S-Benzyl thioimidate |
| Acyl Halide | Benzoyl chloride | S-Benzoyl thioimidate |
The thiocarbonyl group is susceptible to oxidation by various oxidizing agents. The oxidation of thiols can lead to disulfides or sulfonic acids youtube.com. In the case of a thiocarbonyl group, oxidation can lead to the corresponding carbonyl compound (the lactam) or other sulfur-oxygen species.
Potential oxidation reactions include:
Conversion to the corresponding lactam: Mild oxidizing agents can convert the C=S bond to a C=O bond, yielding 1-(trimethylsilyl)azepan-2-one.
Formation of sulfoxides or sulfones: Stronger oxidation could potentially lead to the formation of S-oxides or S,S-dioxides of the thiolactam, though these are generally less stable for thiocarbonyl compounds compared to thioethers.
Oxoammonium salts, such as those derived from TEMPO, are known to oxidize alcohols and could potentially be applied to the oxidation of the thiocarbonyl group wikipedia.orgrsc.org.
Table 3: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(Trimethylsilyl)azepan-2-one |
| Hydrogen peroxide (H₂O₂) | 1-(Trimethylsilyl)azepan-2-one |
| Ozone (O₃) | 1-(Trimethylsilyl)azepan-2-one |
Cycloaddition and Condensation Reactions Involving the Thione
The carbon-sulfur double bond (thione) in this compound is a key site for reactivity, analogous to a carbonyl group but often exhibiting unique chemical behavior. It can readily participate in cycloaddition and condensation reactions, serving as a building block for more complex molecular architectures.
Cycloaddition Reactions: The thione group can act as a dipolarophile or a dienophile in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition with 1,3-dipoles. Research on trimethylsilyldiazoalkanes reacting with thioketones suggests that such reactions proceed via a one-step mechanism to form sulfur-containing heterocycles. mdpi.com By analogy, the thione moiety in this compound is expected to react with various 1,3-dipoles like nitrile oxides, azides, and diazomethanes to yield five-membered heterocyclic systems fused or appended to the azepane ring. The presence of the bulky trimethylsilyl group on the nitrogen may influence the stereoselectivity of these cycloadditions. mdpi.com For instance, the reaction with an arylnitrile N-oxide could theoretically yield a spirocyclic 1,4,2-oxathiazole derivative.
Table 1: Predicted [3+2] Cycloaddition Reactions of the Thione Moiety
| 1,3-Dipole | Reagent Example | Predicted Product Type |
|---|---|---|
| Nitrile Oxide | Benzonitrile N-oxide | Spiro-oxathiazole |
| Diazoalkane | Diazomethane | Spiro-thiadiazoline |
Condensation Reactions: Condensation reactions typically involve the reaction of the thione with a nucleophile, often followed by the elimination of a small molecule like water or hydrogen sulfide. The thione group can react with active methylene compounds in a manner similar to the Knoevenagel condensation. For instance, reaction with malononitrile in the presence of a base could lead to the formation of a dicyanomethylene derivative at the C2 position. Such reactions involving related hydrazonopropanals and active methylene reagents are known to produce a variety of nitrogen-containing heterocycles. nih.gov
Reactions Mediated by or Involving the Trimethylsilyl Group
The N-trimethylsilyl group is not merely a protecting group; its unique electronic properties actively influence the molecule's reactivity, enabling transformations that are difficult or impossible with the parent N-H thiolactam. rsc.orgsemanticscholar.org
The β-silicon effect is a well-documented phenomenon where a silicon atom stabilizes a positive charge at the β-position through hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. researchgate.net While the silyl (B83357) group in this compound is on the nitrogen atom (α to the C=S bond and β to the C7 carbon of the ring), its influence can manifest in reactions that generate a positive charge at specific locations.
For a classic β-silicon effect to be observed, a carbocation must be generated two atoms away from the silicon atom. In the context of the azepane ring, this would most likely occur during electrophilic attack on a derivative of the molecule. For example, if an exocyclic double bond were present at the C3 position, electrophilic addition would generate a cation at C4, which is γ to the silicon atom, and thus a direct β-silicon effect would not be the primary stabilizing factor.
However, it is important to note that the stabilizing effect of silicon is not always guaranteed. Studies on 3-silylated monocyclic β-lactams have shown that the β-silicon effect can be suppressed or virtually nonexistent, with antiaromaticity in the transition state playing a key role. nih.govacs.orgacs.org While the seven-membered azepane ring is not antiaromatic, this highlights that ring strain and electronic factors of the heterocyclic system can modulate the expected reactivity of organosilicon compounds.
The cleavage of the Si-N bond is a fundamental transformation for N-silylated compounds, often used as a deprotection step to regenerate the parent N-H thiolactam. This process is typically achieved under mild conditions, highlighting the utility of the TMS group as a temporary functional handle.
A variety of reagents can effect the desilylation of N-silyl compounds. organic-chemistry.org Fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective due to the high strength of the Si-F bond. Protic acids or bases can also facilitate the cleavage. The choice of reagent allows for selective removal of the TMS group in the presence of other functional groups.
Table 2: Common Reagents for Desilylation of the Si-N Bond
| Reagent Class | Specific Reagent | Typical Conditions |
|---|---|---|
| Fluoride Source | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature |
| Acid | Acetic Acid (AcOH) | Methanol, Room Temperature |
| Base | Potassium Carbonate (K₂CO₃) | Methanol, Reflux |
These regenerative strategies are crucial in multi-step syntheses, allowing the N-H group to be masked during reactions that might otherwise affect it, and then easily restored for subsequent transformations.
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are powerful tools for rapidly building molecular complexity. nih.gov The functional groups in this compound could potentially initiate or participate in such sequences.
A hypothetical cascade could be initiated by an intermolecular reaction that subsequently involves both the silyl group and another part of the azepane ring. For example, a reaction could be designed where an initial electrophilic attack on the sulfur atom is followed by an intramolecular rearrangement involving the silyl group migrating to an oxygen or sulfur nucleophile (a Brook-like rearrangement). The resulting intermediate could then undergo further cyclization or rearrangement. The synthesis of azepane derivatives through migration-annulation cascade reactions of related systems demonstrates the feasibility of such complex transformations in constructing seven-membered N-heterocycles. researchgate.net
Furthermore, the trimethylsilyl group can act as a tether to direct C-H functionalization or as a nucleophilic trigger in tandem sequences. nih.gov While specific examples involving this compound are not documented, the principles of silicon-tethered reactions suggest that the molecule could be a substrate for complex, pre-programmed reaction sequences leading to novel heterocyclic scaffolds.
Mechanistic Insights and Theoretical Studies
Investigation of Reaction Mechanisms for Azepane Ring Closure and Rearrangements
The formation of the azepane ring, the seven-membered nitrogen-containing heterocycle, can be accomplished through various synthetic strategies. One relevant and powerful method for constructing substituted azepanes is the silyl-aza-Prins cyclization. nih.govnih.govacs.orgorganic-chemistry.org This reaction provides a pathway to seven-membered nitrogen heterocycles and highlights the crucial role of the silyl (B83357) group in the ring-closing mechanism.
The proposed mechanism for the silyl-aza-Prins cyclization, as supported by experimental work and Density Functional Theory (DFT) calculations, involves several key steps. nih.govacs.org The reaction is typically initiated by a Lewis acid, which activates an aldehyde for nucleophilic attack by an amino-functionalized allylsilane. This initial condensation leads to the formation of an iminium ion. The crucial ring-closing step involves the intramolecular trapping of this iminium ion by the double bond of the allylsilane moiety. This cyclization generates a carbocation intermediate that is significantly stabilized by the presence of the silicon group in the β-position (the β-silicon effect). nih.gov This stabilization is a key factor in facilitating the formation of the seven-membered ring, which can be kinetically challenging compared to the formation of five- or six-membered rings. The final step of the sequence is a Peterson-type elimination, which results in the formation of an exocyclic double bond and the desired azepane derivative. nih.gov
Mechanistic Pathways of Thionation and Thione Reactivity
The conversion of the lactam functionality in a precursor like 1-(trimethylsilyl)azepan-2-one to the corresponding thiolactam, 1-(trimethylsilyl)azepane-2-thione, is most commonly achieved using a thionating agent such as Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. The mechanism of thionation with Lawesson's reagent has been extensively studied for a variety of carbonyl compounds, including amides and lactams. researchgate.netnih.govarkat-usa.orgorganic-chemistry.orgnih.gov
The generally accepted mechanism involves the following key steps:
Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide monomer.
Nucleophilic Attack: The carbonyl oxygen of the lactam acts as a nucleophile, attacking one of the phosphorus atoms of the dithiophosphine ylide.
Formation of a Thiaoxaphosphetane Intermediate: This initial attack leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. This intermediate contains phosphorus, oxygen, sulfur, and the original carbonyl carbon.
Cycloreversion: The driving force for the reaction is the subsequent fragmentation of the thiaoxaphosphetane ring. This cycloreversion process is analogous to the final step of the Wittig reaction and results in the formation of a stable phosphorus-oxygen double bond and the desired thiocarbonyl group.
The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters. researchgate.net Lactams, being cyclic amides, are readily thionated under appropriate conditions. While specific studies on the thionation of N-silylated lactams are not abundant, the presence of the trimethylsilyl (B98337) group on the nitrogen atom is not expected to fundamentally alter this mechanistic pathway. However, it may influence the reaction kinetics due to steric and electronic effects. The bulky trimethylsilyl group could potentially hinder the approach of the thionating agent, while its electronic properties might modulate the nucleophilicity of the carbonyl oxygen.
Understanding the Role of the Trimethylsilyl Group in Directing Stereochemistry and Regioselectivity
The trimethylsilyl (TMS) group can exert significant influence on the stereochemical and regiochemical outcomes of organic reactions through a combination of steric and electronic effects. reddit.comwikipedia.org
In the context of azepane ring formation via silyl-aza-Prins cyclization, the TMS group plays a pivotal role in regioselectivity. As mentioned previously, the stabilization of a β-carbocation is a well-established electronic effect of silicon. This directs the cyclization to occur in a manner that places the positive charge on the carbon atom beta to the silicon atom, thus controlling the regiochemistry of the ring closure. nih.gov Furthermore, the silyl group can influence the diastereoselectivity of the cyclization. For example, the synthesis of azepane derivatives through silyl-aza-Prins cyclization has been shown to produce trans-azepanes with high diastereoselectivity. nih.gov This stereochemical control is attributed to the steric bulk of the silyl group, which directs the approach of the reacting species to minimize steric interactions in the transition state.
In the thionation step, the primary role of the TMS group is likely that of a protecting group for the nitrogen atom. However, its steric bulk could potentially influence the conformation of the azepane ring, which in turn could affect the accessibility of the carbonyl group to the thionating agent. For substituted azepane rings, this could theoretically lead to regioselectivity if multiple carbonyl groups were present, although this is not the case for the parent compound. The primary function of the TMS group in this context is to enable the synthesis and isolation of the N-unsubstituted thiolactam after a subsequent deprotection step, as the N-H bond of an unprotected thiolactam can be reactive under various conditions.
Quantum Chemical and Computational Studies on Molecular Structure and Reactivity
DFT calculations are a powerful tool for elucidating reaction mechanisms and have been successfully applied to study the silyl-aza-Prins cyclization for the formation of azepane derivatives. nih.govacs.org Such calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction pathway. For the silyl-aza-Prins cyclization, DFT studies support the proposed mechanism involving a stabilized β-carbocation intermediate. nih.gov Similar computational approaches could be applied to investigate the thionation of 1-(trimethylsilyl)azepan-2-one with Lawesson's reagent to determine the energy profile of the reaction and to explore the potential electronic and steric influence of the N-trimethylsilyl group on the reaction kinetics.
The seven-membered azepane ring is known to be conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-chair forms. The introduction of substituents on the ring can significantly influence the conformational preferences. For this compound, the bulky trimethylsilyl group on the nitrogen atom and the thiocarbonyl group at the C2 position will impose significant steric and electronic constraints on the ring's geometry.
Isotopic Labeling Studies to Elucidate Mechanistic Details
Isotopic labeling involves the use of isotopes (atoms with the same number of protons but different numbers of neutrons) to trace the fate of atoms through a chemical reaction. By strategically placing isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) within a reactant molecule, chemists can track the movement and transformation of specific atoms, providing valuable insights into reaction mechanisms.
Although no studies are available for this compound, it is a relevant area for future research. Such studies could, for example, elucidate the mechanism of its synthesis or its participation in subsequent reactions.
To illustrate the type of data that such a study might hypothetically generate, the following table provides a conceptual example of how results from an isotopic labeling experiment could be presented. Please note, the data in this table is purely illustrative and not based on actual experimental results for this compound.
Hypothetical Isotopic Labeling Experiment for the Formation of a Derivative from this compound
| Labeled Reactant | Position of Isotope | Observed Position in Product | Mechanistic Implication |
| ¹³C-labeled Methyl Iodide | Methyl Carbon | Carbonyl Carbon of Product | Suggests a rearrangement reaction following initial methylation. |
| ¹⁵N-labeled this compound | Azepane Nitrogen | Nitrogen remains in the azepane ring | Indicates the azepane ring remains intact during the reaction. |
| ²H-labeled (Deuterated) Trimethylsilyl group | Silicon-bound Methyl groups | Deuterium absent in the final product | Suggests the trimethylsilyl group acts as a leaving group. |
Future research employing isotopic labeling techniques would be invaluable in providing concrete mechanistic details about the chemistry of this compound.
Spectroscopic Characterization Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (e.g., ¹H, ¹³C, ²⁹Si NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full assignment using ¹H, ¹³C, and ²⁹Si NMR would provide unambiguous evidence for the structure of 1-(Trimethylsilyl)azepane-2-thione.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group and the protons of the seven-membered azepane ring. The TMS group would typically appear as a sharp, intense singlet at approximately 0.2-0.4 ppm due to the nine equivalent protons. The protons on the azepane ring would appear as a series of multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The chemical shifts and coupling patterns of these multiplets would be crucial for assigning the position of each proton within the ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic signal for the TMS methyl carbons would be observed near 0 ppm. The spectrum would also display six distinct signals for the azepane ring carbons, including a signal for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift (expected >200 ppm), which is characteristic of thiones.
²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for direct observation of the silicon environment. For this compound, a single resonance would be expected, confirming the presence of the trimethylsilyl group. The chemical shift of this signal provides insight into the electronic environment around the silicon atom, influenced by its attachment to the nitrogen of the thiolactam ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~0.2-0.4 | Singlet | (CH₃)₃Si- |
| ¹H | ~1.5-3.5 | Multiplets | Azepane ring protons |
| ¹³C | ~0 | Quartet | (CH₃)₃Si- |
| ¹³C | ~20-60 | Triplets | Azepane ring carbons |
| ¹³C | >200 | Singlet | C=S (Thiocarbonyl) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is indispensable for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula (C₉H₁₉NSSi) can be confirmed. This technique distinguishes the target compound from other molecules with the same nominal mass. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragments would include the loss of a methyl group ([M-CH₃]⁺) and the cleavage of the Si-N bond, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands. The characteristic C=S (thione) stretching vibration would be a crucial indicator, typically appearing in the region of 1200-1050 cm⁻¹. The presence of the trimethylsilyl group would be confirmed by strong bands corresponding to Si-C stretching and CH₃ rocking vibrations, usually observed around 1250 cm⁻¹ and 840 cm⁻¹, respectively. The absence of an N-H stretching band (typically around 3200 cm⁻¹) would confirm the successful silylation of the lactam nitrogen.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aliphatic) | 2850-2960 | Medium-Strong |
| C=S (Thione) | 1050-1200 | Medium-Strong |
| Si-C (Stretch) | ~1250 | Strong |
Future Research Directions and Synthetic Challenges
Development of Novel, More Sustainable Synthetic Routes (Green Chemistry Principles)
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. The application of green chemistry principles to the synthesis of 1-(Trimethylsilyl)azepane-2-thione and its derivatives is crucial for minimizing environmental impact and enhancing process efficiency. mdpi.cominstituteofsustainabilitystudies.com Future research should focus on several key areas:
Waste Prevention and Atom Economy: Traditional synthetic methods often generate significant waste. yale.eduacs.org New routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as high atom economy. acs.orggreenchemistry-toolkit.org This involves minimizing the use of protecting groups and stoichiometric reagents, which often lead to byproducts. acs.org
Use of Safer Solvents and Auxiliaries: Many organic reactions rely on volatile and often toxic solvents. Research should be directed towards employing greener alternatives, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. acs.orggreenchemistry-toolkit.org The goal is to reduce the environmental and safety hazards associated with traditional solvent use.
Energy Efficiency: Synthetic methods should be designed to be more energy-efficient by, for example, conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org This not only reduces the carbon footprint of the synthesis but also lowers production costs.
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable raw materials instead of depleting fossil fuels. yale.eduacs.org This represents a significant challenge but is essential for the long-term sustainability of chemical manufacturing.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. yale.edu This reduces waste and often leads to more selective reactions.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design syntheses to avoid the formation of waste products. yale.eduacs.org |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. acs.orggreenchemistry-toolkit.org |
| Less Hazardous Syntheses | Use and generate substances with minimal toxicity. yale.eduacs.org |
| Safer Solvents | Minimize or replace hazardous solvents with benign alternatives. acs.orggreenchemistry-toolkit.org |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. yale.eduacs.org |
| Renewable Feedstocks | Utilize starting materials derived from renewable sources. yale.eduacs.org |
| Catalysis | Employ catalysts to increase reaction efficiency and reduce waste. yale.edu |
Exploration of Catalytic and Organocatalytic Approaches for Enhanced Selectivity
Catalysis offers a powerful tool for achieving high selectivity and efficiency in chemical transformations. For the synthesis of this compound and its analogs, both metal-based and organocatalytic methods hold significant promise.
Metal-Catalyzed Reactions: Transition metal catalysts could be employed for various steps in the synthesis, such as the formation of the azepane ring or the introduction of the trimethylsilyl (B98337) group. For instance, copper-catalyzed cyclization reactions have been used to synthesize functionalized azepines. nih.gov Similarly, rhodium(II)-catalyzed processes have been developed for creating fused azepine derivatives. nih.gov Research into adapting these methods for the synthesis of the target thiolactam could lead to highly efficient and selective routes.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal catalysis, often offering complementary reactivity and selectivity. dntb.gov.uarsc.org Small organic molecules can be used to catalyze a wide range of reactions, including N-acylation of lactams and thiolactams, which could be relevant for the synthesis or derivatization of the azepane-2-thione core. acs.org The development of organocatalytic methods for the direct and enantioselective synthesis of silylated thiolactams would be a significant advancement. nih.gov
| Catalytic Approach | Potential Application in Synthesis | Key Advantages |
| Transition Metal Catalysis | Ring formation, C-H silylation, cross-coupling reactions. nih.govnih.gov | High efficiency, broad substrate scope. |
| Organocatalysis | Asymmetric synthesis, functional group transformations. dntb.gov.uaacs.org | Metal-free, often milder reaction conditions, high stereoselectivity. |
Expanding the Scope of Azepane-2-thione Derivatives through Parallel Synthesis
To fully explore the potential applications of the azepane-2-thione scaffold, it is necessary to generate a diverse library of derivatives. Parallel synthesis, a high-throughput methodology, is ideally suited for this purpose. semanticscholar.org By systematically varying the substituents on the azepane ring and the silicon atom, a wide range of compounds can be prepared and screened for desired properties.
Future work in this area could involve developing a solid-phase synthesis strategy for azepane-2-thione derivatives. This would allow for the rapid and efficient creation of a library of compounds with different functional groups. The silyl (B83357) group itself can serve as a versatile handle for further functionalization. nih.gov The resulting library of compounds could then be screened for biological activity or materials science applications.
Advanced Computational Modeling for Rational Design of New Azepane-Thione Organosilicon Compounds
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, thereby guiding the rational design of new compounds. nih.govmit.edu In the context of this compound, computational modeling can be applied in several ways:
Predicting Molecular Properties: Quantum chemical calculations can be used to predict various properties of the target molecule and its derivatives, such as their electronic structure, stability, and spectroscopic signatures. scilit.com This information can help in understanding the fundamental nature of these compounds.
Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the outcome of new transformations. nih.gov This is particularly valuable for designing novel catalytic cycles.
Virtual Screening: By computationally predicting the properties of a large library of virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing. This can significantly accelerate the discovery of new materials and biologically active molecules. mit.edu
Interdisciplinary Research at the Interface of Organosilicon and Heterocyclic Chemistry
The unique combination of an organosilicon moiety and a heterocyclic ring in this compound places it at the intersection of two important fields of chemistry. chemrxiv.orgresearchgate.net Future research should leverage this interdisciplinary nature to explore novel applications.
The field of organosilicon chemistry has a rich history of developing materials with unique properties, while heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. irkinstchem.ruresearchgate.net By combining these two areas, it may be possible to develop new classes of pharmaceuticals, agrochemicals, or advanced materials. For example, the incorporation of silicon can modulate the pharmacokinetic properties of a drug molecule. nih.gov The synthesis and study of compounds like this compound can provide valuable insights into the interplay between these two chemical domains and open up new avenues for discovery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
